molecular formula C18H17NO3 B2868737 N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzamide CAS No. 2097868-19-2

N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzamide

Cat. No.: B2868737
CAS No.: 2097868-19-2
M. Wt: 295.338
InChI Key: DDZIYBZNXWSHIL-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzamide: is an organic compound characterized by the presence of furan rings and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzoic acid and 2,2-di(furan-2-yl)ethanamine.

    Amidation Reaction: The key step involves the amidation of 2-methylbenzoic acid with 2,2-di(furan-2-yl)ethanamine. This reaction is usually carried out in the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The crude product is purified using techniques like column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,3-diones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings may yield furan-2,3-diones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It finds applications in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The furan rings and benzamide moiety may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide
  • N-(2,2-di(furan-2-yl)ethyl)pivalamide
  • N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide

Uniqueness

N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzamide is unique due to its specific structural features, such as the presence of both furan rings and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13-6-2-3-7-14(13)18(20)19-12-15(16-8-4-10-21-16)17-9-5-11-22-17/h2-11,15H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZIYBZNXWSHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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